Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride
Description
Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride is a fluorinated heterocyclic carbamate derivative with a hydrochloride counterion. Its structure features a bicyclic cyclopenta[c]pyrrole core, a tert-butyl carbamate protecting group, and a fluorine substituent at the 3a position. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications, such as intermediate synthesis in drug discovery. The stereochemistry (3aR,6aS) and fluorine substitution are critical for its molecular interactions and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-12-6-4-5-11(12,13)7-14-8-12;/h14H,4-8H2,1-3H3,(H,15,16);1H/t11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJXNEDXTLEVAD-LYCTWNKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1(CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CCC[C@]1(CNC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activities based on available research findings.
Chemical Structure and Properties
The compound is characterized by its unique hexahydrocyclopenta structure and the presence of a fluorine atom. Its molecular formula is , with a molecular weight of approximately 280.34 g/mol. The structural configuration contributes to its biological activity.
Research indicates that this compound may interact with various biological pathways, primarily through modulation of neurotransmitter systems. The presence of the fluorine atom suggests enhanced binding affinity to target receptors compared to non-fluorinated analogs.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that the compound exhibits protective effects against neurodegenerative processes. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential utility in treating conditions like Alzheimer's disease.
- Antioxidant Activity : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. This was evidenced in vitro where treated cells showed decreased oxidative stress compared to untreated controls.
- Anti-inflammatory Effects : In models of inflammation, the compound has been reported to lower pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta peptides. This suggests a dual role in both neuroprotection and anti-inflammatory action.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Cancer Treatment
Recent studies suggest that compounds similar to tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate; hydrochloride may serve as effective anti-cancer agents. By inhibiting ATX and CA activities, these compounds could potentially reduce tumor growth and metastasis .
Anti-inflammatory Effects
The inhibition of autotaxin has been linked to reduced inflammatory responses. This makes the compound a candidate for treating conditions characterized by excessive inflammation such as rheumatoid arthritis and other autoimmune disorders .
Neurological Disorders
There is emerging evidence that compounds with similar structures may influence neuroprotective pathways. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Dual Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the efficacy of various bicyclic compounds as dual ATX/CA inhibitors. The results indicated that modifications to the structure significantly enhanced inhibitory activity against both targets, suggesting a promising avenue for drug development in cancer therapies .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory models in rodents, administration of compounds similar to tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate; hydrochloride resulted in marked reductions in pro-inflammatory cytokines. This supports its potential use as an anti-inflammatory agent .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of ATX and CA | Reduced tumor growth |
| Anti-inflammatory Effects | Modulation of inflammatory pathways | Alleviation of symptoms in autoimmune diseases |
| Neurological Disorders | Neuroprotective effects | Potential delay or prevention of neurodegeneration |
Comparison with Similar Compounds
Fluorine Substitution
The target compound is uniquely fluorinated at the 3a position, which increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs like those in and .
Hydrochloride Salt
Unlike the compounds in –3, the target includes a hydrochloride counterion, enhancing solubility for biological applications.
Ring System Variations
- Target : Cyclopenta[c]pyrrole system.
- : Cyclopenta[b]pyrrole system. The [b] vs.
Stereochemical Comparison
- Target : (3aR,6aS) configuration.
- : (3aS,6aR) configuration.
- : (3aS,6R,6aR) configuration.
These stereochemical differences influence 3D conformation and interactions with chiral environments, such as enzyme active sites .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Fluorine’s Role : Fluorination at 3a likely reduces metabolic degradation by cytochrome P450 enzymes, a common strategy in medicinal chemistry to prolong drug half-life .
- Salt Form : The hydrochloride salt improves bioavailability, critical for oral administration in drug candidates.
- Stereochemical Sensitivity : The (3aR,6aS) configuration may optimize binding to targets like G protein-coupled receptors (GPCRs), as seen in related compounds .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s bicyclic pyrrolidine scaffold and fluorine substituent require precise control over stereochemistry. A multi-step synthesis involving hydrogenation, carbamate protection, and fluorination is typically employed. For example, analogous compounds (e.g., hexahydropyrrolo[3,4-c]pyrrole derivatives) are synthesized using N,N′-carbonyldiimidazole (CDI) for carbamate formation and HCl in ethyl acetate for salt preparation . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically influence enantiomeric purity. Characterization via 1H/19F NMR and high-resolution mass spectrometry (HRMS) is essential to confirm stereochemical fidelity .
Q. How should researchers handle stability and solubility challenges during experimental workflows?
- Methodological Answer : The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol) but is hygroscopic. Storage under inert gas (argon/nitrogen) at –20°C in desiccated conditions is recommended to prevent hydrolysis of the tert-butyl carbamate group . For solubility assays, phosphate-buffered saline (PBS) or dimethylacetamide (DMA) with 0.01% Tween-80 can enhance dissolution. Stability studies under accelerated conditions (40°C/75% RH for 14 days) using HPLC monitoring are advised to assess degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or blood-brain barrier penetration. For fluorinated pyrrolidine derivatives, structure-activity relationship (SAR) studies should include:
- In vitro : Amplex-Red fluorescence assays to measure enzyme inhibition (e.g., autotaxin) .
- In vivo : Pharmacokinetic profiling (Cmax, AUC) in rodent models with LC-MS/MS quantification .
Contradictions may require adjusting substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to improve metabolic resistance. Comparative molecular dynamics simulations (e.g., using Schrödinger Suite) can predict binding affinity changes due to stereochemistry .
Q. How can computational modeling guide the optimization of this compound’s D3 receptor selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against D3 receptor crystal structures (PDB: 3PBL) identifies critical interactions (e.g., hydrogen bonding with Ser192/His349). Fluorine’s electronegativity enhances binding but may reduce selectivity over D2 receptors. Free-energy perturbation (FEP) calculations quantify the impact of fluorination on binding ΔG. For instance, replacing 2,3-dichlorophenyl with 2-methoxyphenyl in analogous ligands improved D3R selectivity by 4,400-fold .
Q. What analytical techniques are critical for characterizing batch-to-batch variability in enantiomeric excess?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol eluent) is standard for enantiomeric excess (ee) determination. Complementary circular dichroism (CD) spectroscopy validates ee >98% for the (3aR,6aS) configuration. For trace impurities (<0.1%), LC-HRMS with ion mobility separation (e.g., Waters Vion IMS) distinguishes diastereomers. Batch variability can be mitigated using continuous-flow reactors to control reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
